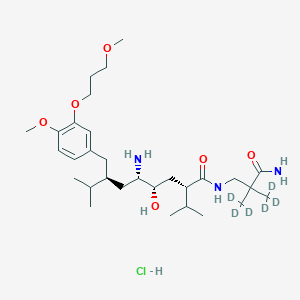

Aliskiren-d6 Hydrochloride

Description

Properties

IUPAC Name |

(2S,4S,5S,7S)-5-amino-N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1/i5D3,6D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJUIBZAXCXFMZ-CYLGTDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CNC(=O)[C@@H](C[C@@H]([C@H](C[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(C)C)N)O)C(C)C)(C(=O)N)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Aliskiren-d6 Hydrochloride: Structure, Properties, and Applications in Drug Research

Introduction: The Significance of Isotopic Labeling in Modern Drug Development

Aliskiren stands as a notable achievement in cardiovascular medicine as the first orally active, direct renin inhibitor developed for the treatment of hypertension.[1][2] Its mechanism targets the very origin of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[3][4] While the therapeutic effects of Aliskiren are well-documented, the scientific exploration and rigorous analysis of this compound in preclinical and clinical settings rely heavily on advanced analytical tools. One such indispensable tool is its stable isotope-labeled counterpart, Aliskiren-d6 Hydrochloride.

This technical guide provides an in-depth examination of Aliskiren-d6 Hydrochloride, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple data sheet to explore the causality behind its utility, focusing on its chemical structure, physicochemical properties, and critical applications. The strategic replacement of six hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, confers unique properties to the molecule that are leveraged in pharmacokinetic (PK) studies and quantitative bioanalysis.[5][6][7] The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[8] This subtle yet powerful modification can slow the rate of metabolic breakdown at the site of deuteration, potentially altering the drug's pharmacokinetic profile.[9] More commonly in a research context, it provides an ideal internal standard for mass spectrometry-based assays, ensuring accuracy and precision in quantifying the parent drug.[7][10]

Core Mechanism of Action: Direct Renin Inhibition

To appreciate the applications of Aliskiren-d6, one must first understand the mechanism of Aliskiren itself. The RAAS is a hormonal cascade that begins when the kidneys release the enzyme renin. Renin cleaves the substrate angiotensinogen to form angiotensin I.[1] This is the rate-limiting step in the entire cascade. Angiotensin I is subsequently converted by angiotensin-converting enzyme (ACE) to angiotensin II, a potent vasoconstrictor that also stimulates aldosterone release, leading to sodium and water retention and an increase in blood pressure.[1][4]

Aliskiren acts by binding directly and competitively to the active site of renin, preventing it from converting angiotensinogen to angiotensin I.[3][11] This "upstream" inhibition provides a comprehensive suppression of the RAAS pathway. The diagram below illustrates this cascade and highlights Aliskiren's unique point of intervention.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Aliskiren.

Chemical Profile of Aliskiren-d6 Hydrochloride

Chemical Identity and Structure

Aliskiren-d6 Hydrochloride is the deuterated form of Aliskiren hydrochloride salt. The "d6" designation signifies that six specific protium (¹H) atoms have been replaced with deuterium (²H) atoms. This substitution is typically on the two methyl groups of the 2-carbamoyl-2-methylpropyl side chain, a site chosen to be remote from the molecule's active binding regions to ensure identical biological activity while providing a distinct mass signature.[12][13]

-

IUPAC Name: (2S,4S,5S,7S)-5-amino-N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride[14]

-

Synonyms: Tekturna-d6 Hydrochloride, CGP 60536-d6 Hydrochloride[15][16]

Physicochemical Properties

The fundamental physicochemical properties of Aliskiren-d6 Hydrochloride are summarized in the table below. These characteristics are critical for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1246815-96-2 | [12][15][16][17] |

| Molecular Formula | C₃₀H₄₈D₆ClN₃O₆ | [14][15][18] |

| Molecular Weight | 594.26 g/mol | [12][14][15][16] |

| Appearance | Off-White to Light Tan/Beige Solid | [15][19] |

| Storage Conditions | 2-8°C or -20°C, Under Inert Atmosphere, Hygroscopic | [15][19] |

| Solubility | Slightly soluble in Methanol and Water | [19] |

| Purity | Typically ≥98% | [18] |

Synthesis and Isotopic Labeling

The synthesis of Aliskiren is a complex, multi-step process that relies on a convergent approach, where different chiral fragments of the molecule are synthesized separately and then combined.[20] The introduction of the six deuterium atoms is achieved by using a deuterated starting material during the synthesis of the 2-carbamoyl-2-methylpropyl amide portion of the molecule.

The choice to deuterate this specific moiety is strategic. It is metabolically stable, ensuring that the deuterium label is not lost in vivo. This stability is paramount for its use as an internal standard, as the standard must behave identically to the analyte throughout sample extraction and analysis, differing only in mass.[7] Final purification is typically achieved through chromatography, and the final product's identity, purity, and isotopic enrichment are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Core Applications in Pharmaceutical Research

The primary and most critical application of Aliskiren-d6 Hydrochloride is as an internal standard (IS) for the quantitative analysis of Aliskiren in biological matrices (e.g., plasma, urine, tissue) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

The Rationale for an Ideal Internal Standard: An ideal IS should be chemically and physically similar to the analyte but distinguishable by the detector. Aliskiren-d6 fulfills this perfectly:

-

Co-elution: It has nearly identical chromatographic retention time to Aliskiren, meaning it experiences the same matrix effects during ionization.

-

Extraction Efficiency: Its similar polarity and structure ensure it behaves identically during sample preparation steps like protein precipitation or liquid-liquid extraction.

-

Mass Distinction: It is easily distinguished from the unlabeled Aliskiren by the mass spectrometer due to its 6 Dalton mass shift. This allows for simultaneous detection and quantification without interference.

By adding a known concentration of Aliskiren-d6 to every sample, calibration standard, and quality control sample, any variability or sample loss during the analytical process can be normalized. The final concentration of Aliskiren is calculated based on the ratio of the analyte's response to the IS's response, leading to highly accurate and precise results.

Experimental Protocol: Bioanalytical Quantification of Aliskiren via LC-MS/MS

This section provides a representative, self-validating protocol for the quantification of Aliskiren in human plasma. The inclusion of calibration standards and quality controls (QCs) ensures the trustworthiness and reproducibility of the results.

Objective

To accurately determine the concentration of Aliskiren in human plasma samples using a validated LC-MS/MS method with Aliskiren-d6 Hydrochloride as an internal standard.

Materials

-

Human plasma (K₂EDTA)

-

Aliskiren reference standard

-

Aliskiren-d6 Hydrochloride (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

Workflow Diagram

Caption: Standard workflow for sample preparation and analysis in a bioanalytical LC-MS/MS assay.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Aliskiren in methanol.

-

Prepare a 1 mg/mL stock solution of Aliskiren-d6 Hydrochloride in methanol.

-

From these, prepare intermediate spiking solutions for calibration standards and a working internal standard solution (e.g., 100 ng/mL in 50:50 ACN:Water).

-

-

Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Serially dilute the Aliskiren intermediate solution into blank human plasma to create calibration standards covering the expected concentration range (e.g., 1 to 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins. This step is crucial for removing macromolecules that would otherwise interfere with the analysis and damage the LC column.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

-

-

LC-MS/MS Conditions (Illustrative):

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from ~5% B to 95% B over several minutes to elute Aliskiren.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions.

-

Aliskiren: e.g., m/z 552.4 → 281.2

-

Aliskiren-d6: e.g., m/z 558.4 → 281.2 (Note: The 6 Dalton shift in the precursor ion, while the product ion may be the same if the fragmentation occurs away from the labeled site).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the Aliskiren and Aliskiren-d6 MRM transitions.

-

Calculate the peak area ratio (Aliskiren Area / Aliskiren-d6 Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Aliskiren in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Aliskiren-d6 Hydrochloride is more than just a labeled compound; it is a precision tool that underpins the robust and reliable quantification of Aliskiren in complex biological systems. Its design—leveraging the kinetic isotope effect for stability and a significant mass shift for detection—makes it an exemplary internal standard for modern bioanalytical research. Understanding its structure, properties, and the rationale behind its application allows scientists and researchers to generate high-quality, reproducible data essential for advancing drug development and clinical pharmacology.

References

-

Wikipedia. (n.d.). Aliskiren. Retrieved from [Link]

-

Brown, M. J. (n.d.). Aliskiren. PMC - NIH. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Aliskiren (oral route) - Side effects & dosage. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Aliskiren-d6 Hydrochloride | CAS No : 1246815-96-2. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Aliskiren Fumarate?. Retrieved from [Link]

-

Hosohata, K. (2018, August 13). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of action of Aliskiren. Retrieved from [Link]

-

PubMed. (n.d.). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Retrieved from [Link]

-

PubChem. (n.d.). Aliskiren-d6 Hydrochloride | C30H54ClN3O6 | CID 57370125. Retrieved from [Link]

-

Nature. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]

-

CD Bioparticles. (n.d.). Aliskiren-d6 Hydrochloride. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Aliskiren: analytical review for estimation in pharmaceutical formulations. Retrieved from [Link]

- Google Patents. (n.d.). WO2012052829A1 - Synthesis of aliskiren.

-

China Pharmaceutical University Journal. (n.d.). Synthesis of aliskiren. Retrieved from [Link]

-

ResearchGate. (2025, December 18). Simultaneous determination of aliskiren and hydrochlorothiazide from their pharmaceutical preparations using a validated stability-indicating MEKC method. Retrieved from [Link]

-

Wood, J. M., et al. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor. Biochemical and Biophysical Research Communications, 308(4), 698–705. Retrieved from [Link]

-

Slade, J., et al. (2011, August 17). A new synthesis of the orally active renin inhibitor aliskiren. Semantic Scholar. Retrieved from [Link]

Sources

- 1. Aliskiren - Wikipedia [en.wikipedia.org]

- 2. Aliskiren (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Aliskiren Fumarate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Deuterated drug - Wikipedia [en.wikipedia.org]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. xcessbio.com [xcessbio.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Aliskiren-d6 Hydrochloride | C30H54ClN3O6 | CID 57370125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. scbt.com [scbt.com]

- 17. scbt.com [scbt.com]

- 18. Aliskiren-d6 Hydrochloride - CD Bioparticles [cd-bioparticles.net]

- 19. Aliskiren-d6 Hydrochloride | 1246815-96-2 [amp.chemicalbook.com]

- 20. Synthesis of aliskiren [jcpu.cpu.edu.cn]

An In-Depth Technical Guide to the Synthesis and Purification of Aliskiren-d6 Hydrochloride

Authored by a Senior Application Scientist

Introduction: The Role of Deuterated Standards in Pharmaceutical Analysis

Aliskiren is a potent, orally active, non-peptide direct renin inhibitor used for the treatment of hypertension.[1][2] It functions by blocking the renin-angiotensin system (RAS) at its first and rate-limiting step, the conversion of angiotensinogen to angiotensin I.[1] In the realm of pharmaceutical development and clinical analysis, the use of stable isotope-labeled internal standards is paramount for achieving the highest degree of accuracy and precision in quantitative bioanalytical assays, typically performed by liquid chromatography-mass spectrometry (LC-MS). Aliskiren-d6 hydrochloride, a deuterated analog of Aliskiren, serves this critical role.[3][4] The six deuterium atoms are strategically placed on the two methyl groups of the 2-carbamoyl-2,2-dimethylethyl moiety, a region of the molecule that is less susceptible to metabolic alteration, thus ensuring that the internal standard co-elutes with the analyte and exhibits similar ionization efficiency in the mass spectrometer.[5][6]

This guide provides a comprehensive overview of the synthetic and purification strategies for Aliskiren-d6 hydrochloride, intended for researchers and professionals in drug development and chemical synthesis. We will delve into the underlying chemical principles that guide the choice of synthetic routes and purification techniques, offering a blend of theoretical knowledge and practical insights.

Synthesis of Aliskiren-d6 Hydrochloride: A Convergent Approach

The synthesis of a complex molecule like Aliskiren, and by extension its deuterated analog, is most efficiently achieved through a convergent synthesis strategy. This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages. This strategy is generally more efficient and leads to higher overall yields compared to a linear synthesis. For Aliskiren-d6, the key is the incorporation of a deuterated building block.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of Aliskiren-d6 points to three main building blocks:

-

A chiral amino acid derivative containing the octanamide backbone.

-

A substituted aromatic fragment that forms the side chain.

-

A deuterated diamine fragment that introduces the six deuterium atoms.

The chemical name of Aliskiren-d6 hydrochloride is (2S,4S,5S,7S)-5-amino-N-[2-carbamoyl-2,2-di(²H₃)methylethyl]-4-hydroxy-7-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-8-methyl-2-(propan-2-yl)nonanamide hydrochloride.[5] This confirms that the deuterium labels are on the terminal amide portion of the molecule. Therefore, a deuterated version of 3-amino-2,2-dimethylpropanamide is the key deuterated starting material.

Proposed Synthetic Pathway

The following proposed pathway is a convergent synthesis adapted from known synthetic routes for Aliskiren.[7][8][9]

Diagram of the Proposed Synthetic Pathway for Aliskiren-d6 Hydrochloride

Caption: A convergent synthetic workflow for Aliskiren-d6 Hydrochloride.

Exemplary Experimental Protocol: Peptide Coupling and Final Steps

The following is a representative, non-validated protocol for the key coupling and final deprotection/salt formation steps.

Step 1: Peptide Coupling

-

Reagents and Materials:

-

Protected Aliskiren acid intermediate (1.0 eq)

-

3-Amino-2,2-di(trideuteriomethyl)propanamide (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

-

Procedure:

-

Dissolve the protected Aliskiren acid intermediate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of 3-amino-2,2-di(trideuteriomethyl)propanamide in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected Aliskiren-d6.

-

Step 2: Deprotection and Salt Formation

-

Reagents and Materials:

-

Crude protected Aliskiren-d6

-

Deprotection agent (e.g., Trifluoroacetic acid (TFA) for Boc protecting groups, or H₂/Pd-C for Cbz protecting groups)

-

Anhydrous HCl in a suitable solvent (e.g., diethyl ether or dioxane)

-

Anhydrous organic solvent (e.g., dichloromethane, ethyl acetate)

-

-

Procedure:

-

Dissolve the crude protected Aliskiren-d6 in a suitable solvent (e.g., dichloromethane for TFA deprotection).

-

Add the deprotection agent and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess deprotection agent under reduced pressure.

-

Dissolve the resulting crude Aliskiren-d6 free base in a minimal amount of a suitable anhydrous solvent.

-

Add a solution of anhydrous HCl dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield crude Aliskiren-d6 hydrochloride.

-

Purification of Aliskiren-d6 Hydrochloride: Achieving High Purity

The purification of Aliskiren-d6 hydrochloride is a critical step to ensure its suitability as an internal standard. The goal is to remove any unreacted starting materials, reaction byproducts, and non-deuterated or partially deuterated analogs. A multi-step purification strategy involving both chromatography and recrystallization is often employed.

Diagram of the Purification Workflow for Aliskiren-d6 Hydrochloride

Caption: A typical purification workflow for Aliskiren-d6 Hydrochloride.

Chromatographic Purification

High-performance liquid chromatography (HPLC) is a powerful technique for purifying deuterated compounds.[10] The separation of deuterated and non-deuterated compounds can be influenced by the "chromatographic deuterium effect" (CDE), where the deuterated analog may have a slightly different retention time than its protiated counterpart.[10][11] This effect can be exploited to achieve excellent separation.

Exemplary HPLC Protocol:

-

Technique: Reversed-phase preparative HPLC

-

Stationary Phase: C18 column (e.g., 10 µm particle size)

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Gradient: A typical gradient might start at 30% acetonitrile and increase to 95% acetonitrile over 30 minutes.

-

Detection: UV detection at a suitable wavelength (e.g., 280 nm).

-

Procedure:

-

Dissolve the crude Aliskiren-d6 hydrochloride in a minimal amount of the initial mobile phase.

-

Inject the solution onto the preparative HPLC column.

-

Collect fractions as they elute from the column.

-

Analyze the purity of each fraction by analytical LC-MS.

-

Pool the fractions that meet the required purity specifications (typically >99%).

-

Evaporate the solvent from the pooled fractions under reduced pressure.

-

Purification by Recrystallization

Recrystallization is an essential final step to remove any remaining impurities and to obtain a crystalline solid with well-defined properties.[12] The choice of solvent system is critical for successful recrystallization.

Exemplary Recrystallization Protocol:

-

Solvent System Selection: A binary solvent system is often effective. For a hydrochloride salt like Aliskiren-d6, a polar protic solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, isopropanol) and a non-polar anti-solvent in which it is poorly soluble (e.g., heptane, diethyl ether) can be used.[13][14]

-

Procedure:

-

Dissolve the HPLC-purified Aliskiren-d6 hydrochloride in a minimal amount of the hot primary solvent (e.g., ethanol).

-

Slowly add the anti-solvent (e.g., heptane) dropwise with stirring until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold anti-solvent.

-

Dry the crystals under vacuum at a slightly elevated temperature (e.g., 40°C) to remove all residual solvent.

-

Characterization and Quality Control

The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and assessment of residual protons at deuterated positions. | The spectrum should be consistent with the structure of Aliskiren, with a significant reduction or absence of the signal corresponding to the two methyl groups on the 2-carbamoyl-2,2-dimethylethyl moiety. |

| ¹³C NMR | Structural confirmation. | The spectrum should show the expected number of carbon signals corresponding to the Aliskiren structure. |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula and isotopic enrichment. | The measured mass should correspond to the calculated exact mass of the deuterated compound (C₃₀H₄₈D₆ClN₃O₆). The isotopic distribution will confirm the high level of deuterium incorporation. |

| HPLC | Determination of chemical purity. | A single major peak with a purity of ≥98% is typically required.[4] |

Conclusion

The synthesis and purification of Aliskiren-d6 hydrochloride require a well-designed, convergent synthetic strategy and a multi-step purification process. The key to the synthesis is the incorporation of a deuterated building block, while the purification relies on a combination of chromatographic separation and recrystallization to achieve the high purity required for its use as an internal standard in regulated bioanalysis. The analytical characterization of the final product is essential to ensure its identity, purity, and isotopic enrichment, thereby guaranteeing the reliability of the quantitative data it helps to generate.

References

-

Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2025). Analytical Chemistry. ACS Publications. Retrieved January 16, 2026, from [Link]

-

Thakur, N., Aslani, S., & Armstrong, D. W. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta, 1165, 338490. Retrieved January 16, 2026, from [Link]

-

Effect of position of deuterium atoms on gas chromatographic isotope effects. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Aliskiren - New Drug Approvals. (2016). New Drug Approvals. Retrieved January 16, 2026, from [Link]

-

Wu, Y., Sun, X., Wu, X., & Sun, H. (2011). Synthesis of aliskiren. Journal of China Pharmaceutical University, 42(3), 209-212. Retrieved January 16, 2026, from [Link]

-

Wood, J. M., et al. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor. Biochemical and Biophysical Research Communications, 308(4), 698–705. Retrieved January 16, 2026, from [Link]

-

Aliskiren-d6 Hydrochloride. (n.d.). CD Bioparticles. Retrieved January 16, 2026, from [Link]

-

Continuous Crystallization of Aliskiren Hemifumarate. (2025). Request PDF. ResearchGate. Retrieved January 16, 2026, from [Link]

- Crystalline forms of aliskiren hemifumarate. (n.d.). Google Patents.

-

Formal total synthesis of aliskiren. (2015). PubMed. Retrieved January 16, 2026, from [Link]

-

Kushwah, B. S., et al. (2018). Characterization of solution stress degradation products of aliskiren and prediction of their physicochemical and ADMET properties. European Journal of Pharmaceutical Sciences, 121, 139-154. Retrieved January 16, 2026, from [Link]

-

Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. (2010). PubMed. Retrieved January 16, 2026, from [Link]

-

Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Matsoukas, M. T., Zoumpoulakis, P., & Tselios, T. (2011). Conformational Analysis of Aliskiren, a Potent Renin Inhibitor, Using High-Resolution Nuclear Magnetic Resonance and Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 51(9), 2386–2397. Retrieved January 16, 2026, from [Link]

-

Aliskiren-impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Pharmaffiliates Aliskiren-impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Patil, S. V., et al. (2020). Aliskiren: analytical review for estimation in pharmaceutical formulations. GSC Biological and Pharmaceutical Sciences, 11(1), 133-140. Retrieved January 16, 2026, from [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 485–500. Retrieved January 16, 2026, from [Link]

-

Aliskiren-d6 Hydrochloride. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

- Crystallization of hydrohalides of pharmaceutical compounds. (n.d.). Google Patents.

-

Effect of Recrystallization on the Pharmaceutical Properties of Valsartan for Improved Therapeutic Efficacy. (2012). International Journal of Pharmaceutical Sciences and Research, 3(11), 4353-4361. Retrieved January 16, 2026, from [Link]

Sources

- 1. eoinobrien.org [eoinobrien.org]

- 2. Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Aliskiren-d6 Hydrochloride - CD Bioparticles [cd-bioparticles.net]

- 5. xcessbio.com [xcessbio.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. medkoo.com [medkoo.com]

- 8. Synthesis of aliskiren [jcpu.cpu.edu.cn]

- 9. Formal total synthesis of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. US8119841B2 - Crystalline forms of aliskiren hemifumarate - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Gold Standard: A Technical Guide to Aliskiren-d6 Hydrochloride as an Internal Standard in Bioanalytical Methods

Introduction: The Pursuit of Precision in Pharmacokinetics

In the realm of drug development and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount. Aliskiren, the first-in-class direct renin inhibitor, represents a significant advancement in the management of hypertension by targeting the renin-angiotensin-aldosterone system (RAAS) at its origin.[1][2] To accurately characterize its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted—requires bioanalytical methods of the highest caliber. At the heart of achieving such accuracy and reliability lies the use of an appropriate internal standard. This guide provides an in-depth exploration of Aliskiren-d6 Hydrochloride, a stable isotope-labeled internal standard (SIL-IS), and elucidates its mechanism of action as the gold standard for the quantification of Aliskiren in complex biological samples.[3][4]

The Core Principle: Stable Isotope Dilution Analysis (SIDA)

The fundamental "mechanism of action" for Aliskiren-d6 as an internal standard is rooted in the principle of Stable Isotope Dilution Analysis (SIDA). This technique is widely regarded as the most definitive method for quantitative analysis using mass spectrometry.[5] Unlike using a structurally analogous but chemically different compound, a SIL-IS is virtually identical to the analyte of interest (Aliskiren) in its chemical and physical properties.[6]

Aliskiren-d6 is a synthetic version of Aliskiren where six hydrogen atoms have been replaced with their heavier, stable isotope, deuterium (²H or D).[3] This substitution results in a molecule that is chemically indistinguishable from Aliskiren in terms of its polarity, solubility, extraction efficiency, and chromatographic retention time. However, it is readily differentiated by its increased mass. This mass difference is the key to its utility in a mass spectrometer.

The core premise of SIDA is that from the moment a known quantity of the SIL-IS (Aliskiren-d6) is added to a sample containing an unknown quantity of the analyte (Aliskiren), the ratio of the analyte to the SIL-IS remains constant throughout the entire analytical workflow. Any loss of analyte during sample preparation (e.g., extraction, evaporation) or variations in instrument response (e.g., ionization suppression/enhancement) will be mirrored by a proportional loss or variation in the SIL-IS.[7] By measuring the final ratio of the mass spectrometric signals of the analyte and the SIL-IS, one can accurately calculate the initial concentration of the analyte, effectively nullifying any sources of experimental error.

Caption: The principle of Stable Isotope Dilution Analysis (SIDA).

Physicochemical Properties: A Tale of Two Molecules

The efficacy of Aliskiren-d6 as an internal standard is a direct result of its near-identical physicochemical properties to the unlabeled Aliskiren. The substitution of hydrogen with deuterium results in a negligible change in the molecule's structure and electronic properties.

| Property | Aliskiren | Aliskiren-d6 Hydrochloride | Rationale for Efficacy as an IS |

| Molecular Formula | C₃₀H₅₃N₃O₆ | C₃₀H₄₈D₆ClN₃O₆ | The core structure is identical, ensuring the same chemical behavior. |

| Molecular Weight | 551.77 g/mol | 594.26 g/mol | The mass difference (+6 Da) allows for clear differentiation by the mass spectrometer without isotopic crosstalk. |

| Polarity & pKa | Essentially Identical | Essentially Identical | Ensures co-elution during liquid chromatography and identical behavior during pH-dependent extraction steps. |

| Extraction Recovery | Variable | Variable, but tracks Aliskiren | Both compounds are extracted from the biological matrix with the same efficiency, correcting for any sample loss. |

| Ionization Efficiency | Variable (Matrix Dependent) | Variable, but tracks Aliskiren | Both compounds experience the same degree of ion suppression or enhancement, correcting for matrix effects. |

This co-behavior is critical. For instance, "matrix effects," where endogenous components in biological fluids like plasma can suppress or enhance the ionization of the analyte in the mass spectrometer's source, are a major source of analytical variability.[8] Because Aliskiren-d6 co-elutes and has the same ionization characteristics as Aliskiren, it experiences the same matrix effects, providing a reliable correction factor.

The Bioanalytical Workflow: A Practical Application

A robust and validated bioanalytical method is the cornerstone of reliable pharmacokinetic data. The following protocol outlines a typical workflow for the quantification of Aliskiren in human plasma using Aliskiren-d6 as an internal standard, consistent with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[9][10][11]

Step-by-Step Experimental Protocol

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare separate stock solutions of Aliskiren and Aliskiren-d6 Hydrochloride in a suitable organic solvent (e.g., methanol).

-

From the Aliskiren stock, prepare a series of working solutions to spike into blank human plasma, creating calibration standards across the desired concentration range (e.g., 0.1 to 1000 ng/mL).[9][12]

-

Prepare at least three levels of QC samples (low, medium, and high concentrations) in blank plasma from a separate Aliskiren stock solution.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma (from unknown samples, calibration standards, or QCs) into a clean microcentrifuge tube.

-

Add a precise volume (e.g., 25 µL) of the Aliskiren-d6 working solution (at a fixed concentration) to every tube. This is the critical spiking step.

-

Vortex mix for 30 seconds.

-

Add 300 µL of a cold protein precipitation agent (e.g., acetonitrile or methanol) to each tube to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject a small volume (e.g., 5-10 µL) of the supernatant onto a suitable liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[9][13]

-

Mass Spectrometry: The column eluent is directed into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: The instrument is set to Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both Aliskiren and Aliskiren-d6.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| Aliskiren | 552.4 | 394.3 | These specific mass transitions provide high selectivity for the analyte. |

| Aliskiren-d6 | 558.4 | 400.3 | The +6 Da shift in both precursor and product ions confirms the identity of the internal standard and prevents interference. |

-

Data Processing and Quantification:

-

The instrument software integrates the peak areas for the specified MRM transitions of both Aliskiren and Aliskiren-d6.

-

A calibration curve is constructed by plotting the peak area ratio (Aliskiren Area / Aliskiren-d6 Area) against the nominal concentration of the calibration standards.

-

The concentration of Aliskiren in the unknown samples and QCs is then calculated from this calibration curve using their measured peak area ratios.

-

Caption: A typical bioanalytical workflow for Aliskiren quantification.

Validation and Trustworthiness: The Self-Validating System

The use of Aliskiren-d6 is integral to creating a self-validating system that meets stringent regulatory standards.[10] During method validation, key parameters are assessed to ensure the reliability of the data.

-

Selectivity and Specificity: The unique MRM transitions for Aliskiren and Aliskiren-d6 ensure that the method can differentiate and quantify the analyte from other components in the plasma.[11]

-

Accuracy and Precision: By analyzing QC samples at different concentrations, the method's accuracy (closeness to the true value) and precision (reproducibility) are determined. The use of a SIL-IS dramatically improves these parameters by correcting for analytical variability.[14]

-

Matrix Effect: The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to its response in a neat solution. The consistent analyte/IS ratio across different plasma lots demonstrates that Aliskiren-d6 effectively compensates for this phenomenon.

-

Recovery: While the absolute recovery of Aliskiren from the plasma may not be 100%, what is critical is that the recovery is consistent and that the recovery of Aliskiren-d6 is equivalent to that of Aliskiren. This ensures that the analyte/IS ratio remains unchanged by the extraction process.

Conclusion

Aliskiren-d6 Hydrochloride is not merely an internal standard; it is the cornerstone of a robust, reliable, and defensible bioanalytical method for the quantification of Aliskiren. Its mechanism of action, based on the principles of stable isotope dilution, allows it to act as an ideal chemical mimic of the analyte. By co-behaving through every step of the analytical process—from extraction to detection—it provides an unparalleled ability to correct for sample loss, matrix effects, and instrument variability. This intrinsic error correction is what defines it as the gold standard, enabling researchers, scientists, and drug development professionals to generate the high-quality pharmacokinetic data essential for advancing clinical research and ensuring patient safety.

References

-

(2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. Journal of Chromatographic Science, 53(5), 704–711. [Link]

-

Seelam, S. C. (2019). A Novel, Rapid and Sensitive LC-MS/MS Method for the Determination of Budesonide in Human Plasma. World Journal of Pharmaceutical and Medical Research, 5(3), 300-306. [Link]

-

National Center for Biotechnology Information. (n.d.). Aliskiren. PubChem Compound Database. [Link]

-

Penumatsa, P. V., et al. (2014). Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects. Biomedical Chromatography, 28(2), 248-255. [Link]

-

Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 31. [Link]

-

Gradman, A. H., & Schmieder, R. E. (2008). Aliskiren--mode of action and preclinical data. Expert Opinion on Drug Metabolism & Toxicology, 4(7), 931-940. [Link]

-

Burckhardt, B. B., et al. (2013). Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. Biomedical Chromatography, 27(3), 338-343. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.gov. [Link]

-

Tissot, A., et al. (2008). Clinical Pharmacokinetics and Pharmacodynamics of Aliskiren. Clinical Pharmacokinetics, 47(8), 515-526. [Link]

-

Jonsson, O. J., et al. (2011). Stable Labeled Isotopes as Internal Standards: A Critical Review. Journal of Chromatography B, 879(11-12), 731-740. [Link]

-

Gouda, A. S., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma. Journal of Chromatographic Science, 53(5), 704-711. [Link]

-

Allikmets, K. (2007). Aliskiren--an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension. Vascular Health and Risk Management, 3(6), 809–815. [Link]

-

U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters.com. [Link]

-

Sharma, A., et al. (2020). Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules. RSC Medicinal Chemistry, 11(6), 648-669. [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA.gov. [Link]

-

Sigaud, M., et al. (2009). Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. Expert Opinion on Drug Metabolism & Toxicology, 5(11), 1431-1442. [Link]

-

Li, W., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 61, 207-214. [Link]

-

Venkateswaran, M., et al. (n.d.). Fast LC/MS/MS Method for Quantitative Determination of Telmisartan in Human Plasma. Shimadzu Application News No. AD-0072. [Link]

-

Novartis Group Quality. (2013). Comment on FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA.gov. [Link]

-

Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]

Sources

- 1. Aliskiren--an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Aliskiren-d6 in bioequivalence studies of Aliskiren formulations.

Application Note & Protocol

Quantitative Bioanalysis of Aliskiren Formulations for Bioequivalence Studies Using Aliskiren-d6 as an Internal Standard

Introduction: The Imperative for Precision in Bioequivalence

Aliskiren, the first orally bioavailable direct renin inhibitor, is a cornerstone in the management of hypertension.[1][2][3] It functions by blocking the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step, the conversion of angiotensinogen to angiotensin I.[2][3][4] As patent exclusivities for the innovator product expire, the development of generic Aliskiren formulations becomes crucial for increasing patient access and reducing healthcare costs.

A pivotal requirement for the regulatory approval of any generic drug is the demonstration of bioequivalence (BE) with the reference listed drug (RLD).[5][6][7] A BE study is designed to prove that the generic formulation exhibits a comparable rate and extent of absorption, and thus similar systemic availability, to the RLD.[5][8] These studies rely on the precise and accurate quantification of the drug in biological matrices, typically plasma, from subjects who have received both the test and reference products.[6]

The inherent variability of biological systems and the complexities of the analytical process mandate the use of an internal standard (IS) to ensure data integrity. A stable isotope-labeled (SIL) internal standard is the universally accepted gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11] This document provides a detailed protocol and scientific rationale for the use of Aliskiren-d6, a deuterated form of the parent drug, in the bioanalytical component of a bioequivalence study for Aliskiren oral formulations.

The Rationale: Causality Behind the Choice of Aliskiren-d6

The primary objective of an internal standard is to compensate for the potential variability during sample processing and analysis. This includes inconsistencies in sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations.

While a structurally similar analog can be used, a SIL internal standard like Aliskiren-d6 is vastly superior.[10][12] Here's why:

-

Identical Physicochemical Properties: Aliskiren-d6 shares nearly identical chemical and physical properties with Aliskiren. This ensures it behaves identically during all stages of sample preparation, including protein binding, extraction recovery, and chromatographic retention.[9][11]

-

Co-elution: It co-elutes with the unlabeled analyte during chromatography. This is critical because it means both the analyte and the IS experience the exact same matrix effects at the exact same time, allowing for precise correction.[11][12]

-

Distinct Mass-to-Charge Ratio (m/z): Despite its chemical similarity, the deuterium labels give Aliskiren-d6 a higher mass. This mass difference (typically ≥3 mass units) allows the mass spectrometer to differentiate and independently quantify the analyte and the IS.[9]

-

Minimizing Differential Recovery: Aliskiren is known to be highly protein-bound (47-51%).[1][2][4] Inter-individual differences in plasma protein levels can lead to significant variability in extraction recovery. Only a SIL-IS, which mimics the protein binding of the analyte, can effectively correct for this variability.[12]

The use of Aliskiren-d6 transforms the analytical method into a self-validating system. The ratio of the analyte peak area to the IS peak area remains constant even if absolute signal intensities fluctuate, providing the robust and reliable data required to meet stringent regulatory standards set by agencies like the FDA and EMA.[13][14]

Bioequivalence Study Design: The Clinical Framework

The clinical portion of the study must be meticulously designed to isolate the performance of the drug formulations as the primary variable. The most common and recommended design is a single-dose, two-period, two-sequence, crossover study under fasting conditions.[6][7] The EMA also recommends conducting the study with the highest strength (300 mg).[15]

Key Study Parameters

-

Population: Healthy adult male and non-pregnant, non-lactating female volunteers.

-

Design: Randomized, open-label, two-treatment, two-period crossover.

-

Dose: Single oral dose of Aliskiren 300 mg (Test vs. Reference).[15]

-

Washout Period: A washout period of at least 7-10 half-lives of Aliskiren should be observed between the two periods. Given Aliskiren's long half-life of around 40 hours, a washout of at least 14 days is appropriate.[16]

-

Blood Sampling: Blood samples (in K2EDTA tubes) are collected pre-dose and at specific time points post-dose. Considering Aliskiren's Tmax of 1-3 hours, a typical schedule would be: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[1][2][4]

-

Analyte: The parent drug, Aliskiren, is the required analyte for measurement in plasma.[15]

Detailed Bioanalytical Protocol: LC-MS/MS Quantification

This protocol outlines a validated method for the quantification of Aliskiren in human plasma using Aliskiren-d6 as the internal standard.

Materials and Reagents

-

Reference Standards: Aliskiren and Aliskiren-d6 (≥98% purity).

-

Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.

-

Reagents: Formic acid (≥98%), Ammonium Acetate.

-

Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB or Strata-X).[17]

-

Biological Matrix: Drug-free, pooled human plasma (K2EDTA).

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Aliskiren and Aliskiren-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the Aliskiren stock solution in 50:50 methanol:water to create calibration curve (CC) standards. Prepare a separate set for quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Aliskiren-d6 stock solution to a final concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

Sample Preparation: Solid Phase Extraction (SPE)

SPE is preferred over simpler methods like protein precipitation to achieve cleaner extracts, reduce matrix effects, and improve sensitivity.

-

Sample Thawing: Thaw plasma samples, CCs, and QCs at room temperature.

-

Aliquoting: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.

-

IS Spiking: Add 25 µL of the IS working solution (e.g., 100 ng/mL Aliskiren-d6) to all samples except the blank matrix.

-

Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step disrupts protein binding.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a second wash using 1 mL of 20% methanol in water.

-

Elution: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument used.

| Parameter | Condition |

| LC System | UPLC/HPLC System (e.g., Agilent, Waters, Sciex) |

| Column | C18 Column (e.g., ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)[18] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1.5 min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500, Waters Xevo) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Aliskiren: m/z 552.4 → 281.2 (Quantifier), 552.4 → 117.1 (Qualifier)[19] Aliskiren-d6: m/z 558.4 → 287.2 (Quantifier) |

| Key MS Voltages | Capillary: 3.0-4.0 kV; Cone/Declustering Potential: Optimize for signal |

| Source Temp. | ~500°C |

Bioanalytical Method Validation

The method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance, ICH M10).[13][14][20][21]

| Validation Parameter | Acceptance Criteria |

| Calibration Curve | Linear range covering expected concentrations (e.g., 0.5 - 1000 ng/mL). Correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six blank matrix sources. |

| Matrix Effect | IS-normalized matrix factor should have a %CV ≤ 15% across different matrix lots. |

| Recovery | Extraction recovery should be consistent, precise, and reproducible. |

| Stability | Analyte stability must be demonstrated under various conditions: Freeze-thaw, short-term (bench-top), long-term (frozen), and post-preparative. |

Data Analysis and Bioequivalence Acceptance

-

Pharmacokinetic (PK) Analysis: From the plasma concentration-time data for each subject, calculate the key PK parameters using non-compartmental analysis:

-

AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-inf: The AUC extrapolated to infinity.

-

Cmax: The maximum observed plasma concentration.

-

-

Statistical Analysis:

-

The calculated PK parameters (AUC and Cmax) are log-transformed (natural log).

-

An Analysis of Variance (ANOVA) is performed on the log-transformed data to determine the 90% Confidence Intervals (CI) for the ratio of the geometric means (Test/Reference).

-

-

Bioequivalence Criteria:

Conclusion

The successful execution of a bioequivalence study for Aliskiren formulations is critically dependent on the integrity of the bioanalytical data. The use of a stable isotope-labeled internal standard, Aliskiren-d6, is indispensable for achieving the required levels of accuracy and precision. Its ability to perfectly mimic the analyte during sample preparation and analysis corrects for inevitable process variability and matrix effects, ensuring that the measured concentrations accurately reflect the in vivo performance of the drug formulation. The detailed protocol provided herein, when fully validated according to regulatory standards, provides a robust framework for the reliable quantification of Aliskiren, thereby enabling a definitive assessment of bioequivalence.

References

- Buczko, W., & Hermanowicz, J. (2008). Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. Pharmacological Reports.

-

Tenero, D., et al. (2008). Clinical pharmacokinetics and pharmacodynamics of aliskiren. Clinical Pharmacokinetics. [Link]

-

Buczko, W., & Hermanowicz, J. (2008). Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. PubMed. [Link]

-

Tenero, D., et al. (2008). Clinical Pharmacokinetics and Pharmacodynamics of Aliskiren. ResearchGate. [Link]

-

Penumatsa, P. V., et al. (2013). Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects. PubMed. [Link]

-

European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. EMA. [Link]

-

GaBI Online. (2017). EMA adopts five product-specific bioequivalence guidelines. Generics and Biosimilars Initiative. [Link]

-

Vaidyanathan, S., et al. (2007). Aliskiren exhibits similar pharmacokinetics in healthy volunteers and patients with type 2 diabetes mellitus. PubMed. [Link]

-

U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. [Link]

-

Garcia-Arieta, A., & Gordon, J. (2011). The New European Medicines Agency Guideline on the Investigation of Bioequivalence. ResearchGate. [Link]

-

European Medicines Agency. (n.d.). Investigation of bioequivalence - Scientific guideline. EMA. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

-

ECA Academy. (2023). EMA publishes new and updated product-specific Bioequivalence Guidance. ECA Academy. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

-

LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International. [Link]

-

Attimarad, M., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma. Oxford Academic. [Link]

-

Attimarad, M., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. ResearchGate. [Link]

-

European Medicines Agency. (2025). Aliskiren film-coated tablet 150 mg and 300 mg product-specific bioequivalence guidance. EMA. [Link]

-

Subbaiah, P. V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Dolezelova, E., et al. (2024). Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase. MDPI. [Link]

-

Subbaiah, P. V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. [Link]

-

Dieterle, W., et al. (2011). Pharmacokinetics and pharmacodynamics of aliskiren/hydrochlorothiazide single-pill combination tablets and free combination of aliskiren and hydrochlorothiazide. PubMed. [Link]

-

U.S. Food and Drug Administration. (2010). Clinical Pharmacology and Biopharmaceutics Review(s) for NDA 200045. accessdata.fda.gov. [Link]

-

Xu, Y., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]

-

van der Nagel, B. C. H., et al. (2011). Applications of stable isotopes in clinical pharmacology. PMC - PubMed Central. [Link]

-

ECA Academy. (2021). New FDA Draft Guidance for Industry on Bioequivalence Studies. gmp-compliance.org. [Link]

-

Phenomenex. (n.d.). Sample Preparation Guide. Phenomenex. [Link]

-

Kailasam, S. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. [Link]

-

Khalid, L. (n.d.). FDA Bioequivalence Study Guidelines. Scribd. [Link]

-

Keevil, B., et al. (n.d.). A Combined LC-MS/MS Method for the Analysis of Aldosterone and Plasma Renin Activity in Plasma for Clinical Research. Waters. [Link]

-

U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. FDA. [Link]

-

U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. [Link]

-

ClinicalTrials.gov. (n.d.). SPP100 (Aliskiren) Regimen in Hypertensive Patients With Renal Dysfunction. ClinicalTrials.gov. [Link]

-

GaBI Online. (2023). New FDA guidance on statistical approaches to establishing bioequivalence. Generics and Biosimilars Initiative. [Link]

-

Parving, H. H., et al. (2012). Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials. Therapeutic Advances in Cardiovascular Disease. [Link]

-

San-Juan, R., & Jimenez-Alonso, J. (2017). Renin Inhibition with Aliskiren: A Decade of Clinical Experience. MDPI. [Link]

-

Darwish, I. A., et al. (2012). Spectrofluorimetric Determination of Aliskiren in Tablets and Spiked Human Plasma through Derivatization with Dansyl Chloride. PMC - NIH. [Link]

-

Gornik, A., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]

-

Calza, P., et al. (2021). Elucidation of the photoinduced transformations of Aliskiren in river water using liquid chromatography high-resolution mass spectrometry. PubMed. [Link]

-

Rahuel, J., et al. (2007). Structure-based drug design and the discovery of aliskiren (Tekturna): perseverance and creativity to overcome a R&D pipeline challenge. PubMed. [Link]

-

Campbell, D. J., et al. (2011). Aliskiren increases bradykinin and tissue kallikrein mRNA levels in the heart. PubMed. [Link]

Sources

- 1. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. | Semantic Scholar [semanticscholar.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]

- 7. fda.gov [fda.gov]

- 8. scribd.com [scribd.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. crimsonpublishers.com [crimsonpublishers.com]

- 11. researchgate.net [researchgate.net]

- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. agilent.com [agilent.com]

- 19. mdpi.com [mdpi.com]

- 20. labs.iqvia.com [labs.iqvia.com]

- 21. fda.gov [fda.gov]

- 22. researchgate.net [researchgate.net]

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Aliskiren in Human Urine using Aliskiren-d6 as an Internal Standard

Abstract

This application note presents a detailed, robust, and validated method for the quantitative determination of Aliskiren, a direct renin inhibitor, in human urine samples. The methodology utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Aliskiren-d6, to ensure high accuracy and precision. The protocol outlines a comprehensive workflow, including two alternative sample preparation procedures—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—followed by optimized chromatographic separation and mass spectrometric detection. This method is designed to meet the rigorous standards of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Aliskiren is the first in a class of orally active, nonpeptide direct renin inhibitors approved for the treatment of hypertension.[1] It functions by blocking the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step, the conversion of angiotensinogen to angiotensin I, thereby reducing plasma renin activity and blood pressure. Understanding the pharmacokinetic profile of Aliskiren, particularly its excretion, is crucial for optimizing dosing regimens and assessing patient compliance. While Aliskiren is primarily eliminated through the biliary/fecal route, a small but quantifiable fraction (approximately 0.6%) of the administered dose is excreted unchanged in the urine.[2] Therefore, a sensitive and specific analytical method for the quantification of Aliskiren in urine is essential for comprehensive pharmacokinetic evaluations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and throughput. The use of a stable isotope-labeled internal standard, such as Aliskiren-d6, is a critical component of a robust LC-MS/MS method. This is because a deuterated internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response. This application note provides a comprehensive and validated protocol for the quantification of Aliskiren in human urine, designed for researchers, scientists, and drug development professionals.

Principle of the Method

The analytical workflow begins with the extraction of Aliskiren and the internal standard, Aliskiren-d6, from the urine matrix. Two effective extraction techniques are presented: Solid-Phase Extraction (SPE) for cleaner extracts and higher recovery, and Liquid-Liquid Extraction (LLE) as a cost-effective alternative. Following extraction, the samples are analyzed by reverse-phase LC-MS/MS. The chromatographic separation is achieved on a C18 column with a gradient elution program. The detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The quantification of Aliskiren is based on the peak area ratio of the analyte to the internal standard. The method is validated according to the FDA and EMA guidelines for bioanalytical method validation.[3][4]

Materials and Reagents

-

Analytes and Internal Standard:

-

Aliskiren reference standard (purity ≥98%)

-

Aliskiren-d6 internal standard (purity ≥98%, isotopic purity ≥99%)

-

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (analytical grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Human urine (drug-free, pooled)

-

-

Solid-Phase Extraction (SPE) Cartridges:

-

Mixed-mode cation exchange cartridges (e.g., Oasis MCX) or C18 cartridges.

-

Instrumentation and Analytical Conditions

Liquid Chromatography (LC) System

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry (MS) System

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Aliskiren | 552.4 | 436.3 | 100 | 40 | 25 |

| Aliskiren-d6 | 558.4 | 442.3 | 100 | 40 | 25 |

Note: The MRM transitions for Aliskiren-d6 are estimated based on a +6 Da mass shift from the parent compound. The fragmentation is expected to be similar, resulting in a corresponding +6 Da shift in the product ion. These parameters should be optimized for the specific instrument used.

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Aliskiren and Aliskiren-d6 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Aliskiren stock solution in a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Aliskiren-d6 stock solution in a 50:50 mixture of methanol and water.

-

Calibration Standards and QC Samples: Spike appropriate amounts of the Aliskiren working standard solutions into drug-free human urine to obtain calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation

Two alternative sample preparation methods are provided:

Protocol 1: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 500 µL of urine sample, add 25 µL of the 100 ng/mL Aliskiren-d6 internal standard working solution and vortex. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute Aliskiren and Aliskiren-d6 with 1 mL of 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (80% Mobile Phase A, 20% Mobile Phase B).

Protocol 2: Liquid-Liquid Extraction (LLE)

-

Sample Preparation: To 500 µL of urine sample, add 25 µL of the 100 ng/mL Aliskiren-d6 internal standard working solution.

-

Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

-

Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes.

-

Evaporation and Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

Method Validation

The bioanalytical method was validated in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[3][4] The following parameters were assessed:

Selectivity and Specificity

The selectivity of the method was evaluated by analyzing six different batches of blank human urine. No significant interfering peaks were observed at the retention times of Aliskiren and Aliskiren-d6.

Linearity and Range

The linearity of the method was established over the concentration range of 1-1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Aliskiren to Aliskiren-d6 against the nominal concentration of Aliskiren. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

The intra-day and inter-day accuracy and precision were determined by analyzing six replicates of the LLOQ, LQC, MQC, and HQC samples on three different days. The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (% bias) within ±15% (±20% for LLOQ) of the nominal values.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| LLOQ | 1.0 | < 10% | ± 10% | < 12% | ± 12% |

| LQC | 3.0 | < 8% | ± 8% | < 10% | ± 10% |

| MQC | 100 | < 7% | ± 7% | < 9% | ± 9% |

| HQC | 800 | < 6% | ± 6% | < 8% | ± 8% |

Matrix Effect and Recovery